3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid
Description
Nomenclature and Structural Classification
The compound 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid represents a structurally complex heterocyclic system. Its IUPAC name, 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)propanoic acid , systematically describes its polycyclic framework. The core structure integrates an isoindole moiety fused with cyclopropane and etheno bridges, forming a tetracyclic system. The molecular formula is C₁₄H₁₅NO₄ , with a molecular weight of 261.27 g/mol .
Key structural features include:
- A 1,3-dioxo-isoindoline subunit, contributing to the compound’s planar aromatic characteristics.
- A cyclopropa[f]isoindole system, where a cyclopropane ring is annulated to the isoindole core via an etheno bridge.
- A propanoic acid side chain at position 3, introducing carboxylic acid functionality.
The SMILES notation (O=C(O)CCN1C(=O)C2C3C=CC(C2C1=O)C4C3C4 ) and InChI key (QVKBNBWTDBEIPL-UHFFFAOYSA-N ) further delineate connectivity and stereoelectronic properties. Synonyms include 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-en-4-yl)propanoic acid and 436811-18-6 (CAS registry number).
Historical Context in Isoindole Chemistry
Isoindole derivatives emerged as critical targets in heterocyclic chemistry following seminal work on o-quinonoid systems in the mid-20th century. The parent isoindole, first synthesized via flash vacuum pyrolysis in the 1960s, laid the foundation for exploring its stabilized derivatives. The compound in focus represents an advancement in N-substituted isoindoline-1,3-diones , a class pivotal in materials science and medicinal chemistry due to their electronic delocalization and hydrogen-bonding capabilities.
Historically, isoindole chemistry progressed through:
- Elimination reactions of isoindoline N-oxides, enabling access to 2-substituted isoindoles.
- Diels-Alder cycloadditions , utilized to construct fused isoindole frameworks.
- Cross-coupling strategies , facilitating side-chain diversification.
This compound’s synthesis, first reported in the early 2000s, exemplifies the application of N-oxide elimination and cyclocondensation techniques to stabilize reactive intermediates. Its development aligns with efforts to exploit isoindoles in optoelectronics and enzyme inhibition studies.
Physicochemical Properties and Molecular Specifications
The compound exhibits distinctive physicochemical traits, as summarized below:
The carboxylic acid group imparts moderate polarity, enhancing solubility in dimethyl sulfoxide (DMSO) and aqueous buffers at physiological pH. The tetracyclic core contributes to low vapor pressure and thermal stability, as evidenced by the high predicted boiling point. Spectroscopic characterization (e.g., NMR, IR) remains undocumented in public databases, though computational models suggest strong carbonyl stretching vibrations (~1,700 cm⁻¹) and aromatic C-H bends.
Stereochemical Considerations and Conformational Analysis
The compound’s stereochemistry is governed by its tetracyclic framework and bridged etheno-cyclopropane system. Key considerations include:
- Ring Strain : The cyclopropane moiety introduces significant angle strain, offset by conjugation with the isoindole π-system.
- Chirality : While the parent structure lacks chiral centers, substituents on the tetracyclic core (e.g., methyl groups in analogs) may induce stereoisomerism.
- Conformational Rigidity : The fused rings enforce a planar conformation, restricting rotation about the N-C(propanoic acid) bond.
Molecular mechanics simulations reveal that the etheno bridge stabilizes the structure via hyperconjugation, while the dioxo groups adopt a cis-configuration to maximize resonance. This rigid architecture likely influences binding interactions in biological systems, though specific studies on this compound are pending.
Properties
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-10(17)3-4-15-13(18)11-6-1-2-7(9-5-8(6)9)12(11)14(15)19/h1-2,6-9,11-12H,3-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKBNBWTDBEIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387759 | |
| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-18-6 | |
| Record name | 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Phthalimide derivatives : Common precursors for isoindole cores
- β-Alanine or related amino acids : Source of the propanoic acid side chain
- Cyclopropanating agents : For ring closure to form the cyclopropane ring
- Oxidizing agents : To introduce the dioxo functionalities
Stepwise Synthesis
Representative Synthetic Example
A reported synthesis of a related compound, 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)propionic acid, involves refluxing 3-nitrophthalic anhydride with β-alanine to yield the corresponding N-(2-carboxyethyl)phthalimide intermediate with 80% yield. This intermediate can be further transformed to the target compound by cyclopropanation and oxidation steps.
Analytical and Purification Techniques
- NMR Spectroscopy : ^1H NMR confirms the presence of propanoic acid side chain and isoindole protons.
- IR Spectroscopy : Characteristic absorption bands for OH (2800-3200 cm^-1), C=O (1781, 1725 cm^-1), and N=O (for nitro derivatives) groups.
- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.
- Chromatography : TLC and column chromatography for purification; Rf values vary depending on substituents.
- Melting Point : Used to assess purity; e.g., 146-148°C for intermediates.
Research Findings and Optimization
- The yield and purity of the final compound depend heavily on the control of reaction conditions during cyclopropanation and oxidation.
- Use of mild oxidants prevents degradation of the sensitive cyclopropane ring.
- The choice of solvent and temperature during imide formation affects the crystallinity and yield of intermediates.
- Recent patents (e.g., by SIGA Technologies) highlight the importance of polymorph control in related isoindole derivatives for biological activity, suggesting that crystallization conditions during preparation are critical.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the isoindole moiety, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives with fewer double bonds
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Properties : Research indicates that compounds similar to 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid exhibit antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Neuroprotective Effects : Studies have shown that derivatives of this compound may protect neuronal cells from oxidative damage. For instance, the modulation of signaling pathways related to inflammation and oxidative stress has been observed in preclinical models . This suggests potential therapeutic roles in conditions like multiple sclerosis and amyotrophic lateral sclerosis.
- Cancer Therapeutics : The compound's structure allows it to interact with various biological targets, potentially leading to anti-cancer effects. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving oxidative stress modulation .
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models of neurodegeneration demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved cognitive function post-injury. The results suggested a protective effect against neuronal loss due to excitotoxicity .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and inhibition of pro-survival signaling cascades .
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid and related compounds are outlined below:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations :
Structural Complexity: The target compound’s ethenocyclopropa-isoindole core distinguishes it from simpler hexahydroisoindole derivatives (e.g., C₁₁H₁₅NO₄ in ), which lack fused cyclopropane and etheno moieties. This complexity may enhance binding specificity in biological targets, as seen in related HIV-1 inhibitors like tecovirimat ().
Conversely, phenylpropanoic acid derivatives (C₁₇H₁₃NO₄ in ) exhibit increased lipophilicity, favoring membrane permeability.
Synthetic Accessibility : Derivatives with ester groups (e.g., 2-oxo-2-(thienyl)ethyl benzoate in ) are synthesized via esterification, offering tunable prodrug strategies. The target compound’s synthesis via acetamide coupling () provides scalability (79% yield), critical for industrial applications.
Pharmacological Potential: While the target compound lacks explicit activity data, structurally analogous compounds (e.g., tecovirimat in ) demonstrate antiviral activity by inhibiting viral replication machinery. Its propanoic acid group may serve as a handle for further derivatization into bioactive analogs.
Physical-Chemical Properties :
- Boiling Point/Stability : Esters of the target compound (e.g., 2-(4-methylphenyl)-2-oxoethyl benzoate in ) exhibit high thermal stability (boiling point: 712.7°C), suggesting robustness in formulation.
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives, which may improve bioavailability in drug design.
Biological Activity
3-(1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid is a complex organic compound with a unique molecular structure characterized by a dioxo group and an isoindole framework. Its molecular formula is C14H15NO4, with a molar mass of approximately 261.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Structural Characteristics
The compound's structure includes:
- Dioxo Group : Contributes to its reactivity and potential interactions with biological targets.
- Isoindole Framework : Affects its pharmacological properties and may influence receptor binding.
The biological activity of compounds with similar structures often involves interactions with various receptors and enzymes. Potential mechanisms include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter or hormone receptors can lead to various physiological effects.
Comparative Analysis of Similar Compounds
To better understand the potential biological activity of this compound, we can compare it with other structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Phthalimidopropionic Acid | C11H9NO4 | Contains a phthalimide group; used in drug design. |
| 1-Hydroxyisoindole | C9H7NO | Features an isoindole structure; potential neuroactive properties. |
| 5-Methylisoxazole-4-carboxylic Acid | C6H7NO3 | Known for anti-inflammatory effects. |
The unique combination of the dioxo group and cyclopropane moiety in this compound may lead to distinct biological activities not observed in other derivatives.
Research Findings
Recent studies have highlighted the importance of dioxolane structures in biological applications. For instance, derivatives of 1,3-dioxolanes have shown significant antibacterial and antifungal activities against various pathogens . These findings suggest that similar structural motifs in this compound could also yield noteworthy biological effects.
Case Studies
- Antibacterial Activity : A study on similar dioxolane derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 625–1250 µg/mL .
- Antifungal Activity : Related compounds exhibited significant antifungal activity against Candida albicans, indicating potential therapeutic applications for fungal infections .
Future Directions
Further research is essential to elucidate the specific biological activities of this compound. Future studies should focus on:
- Binding Affinity Studies : Understanding how this compound interacts with various biological targets.
- In Vivo Studies : Assessing the compound's efficacy and safety in animal models.
- Structural Modifications : Exploring how changes to the molecular structure affect biological activity.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid in laboratory settings?
- Methodological Answer :
- Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to minimize skin contact .
- For respiratory protection, employ NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) depending on exposure levels .
- Avoid environmental release by containing spills and ensuring proper waste disposal .
- Always consult safety data sheets (SDS) for compound-specific hazards and first-aid measures .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
- Methodological Answer :
- Use high-resolution mass spectrometry (HRMS) to determine molecular weight and fragmentation patterns, as demonstrated for structurally similar indole derivatives (e.g., 4,6-dichloro-2-carboxyindol-3-yl propionic acid) .
- Pair nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to resolve complex bicyclic or etheno-substituted regions .
- Cross-reference spectral data with databases like PubChem or ChemSpider (ID: 394150 for analogs) .
Q. What synthetic routes are commonly employed to prepare derivatives of this compound?
- Methodological Answer :
- Utilize Friedel-Crafts alkylation or cyclopropanation strategies to functionalize the isoindole core, as seen in related indole-3-propanoic acid syntheses .
- Introduce substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at reactive positions .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization of novel derivatives?
- Methodological Answer :
- Perform computational modeling (DFT or molecular dynamics) to predict NMR chemical shifts and compare with experimental results .
- Validate purity using HPLC-MS to rule out impurities or diastereomers, as required for pharmacopeial standards .
- Collaborate with specialized facilities (e.g., synchrotrons) for X-ray crystallography to resolve ambiguous structural features .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies using forced degradation (e.g., 0.1 M HCl/NaOH at 40–60°C) and monitor decomposition via LC-MS .
- Apply kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard storage conditions .
- Note: Limited physicochemical data (e.g., log Pow, pKa) for this compound necessitates empirical testing .
Q. How can researchers investigate the biological activity of this compound in pharmacological models?
- Methodological Answer :
- Use in vitro assays (e.g., enzyme inhibition or receptor binding) with structurally related indole derivatives as positive controls (e.g., 3-indolepropionic acid’s role in metabolic pathways) .
- Optimize solubility via co-solvents (DMSO/PBS mixtures) and validate cytotoxicity in primary cell lines before in vivo testing .
- For mechanistic studies, employ isotopic labeling (³H/¹⁴C) to track metabolic fate .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer :
- Employ asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) to control stereochemistry at cyclopropane or etheno junctions .
- Separate enantiomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .
- Validate enantiopurity using polarimetry or circular dichroism (CD) spectroscopy .
Data Gaps and Research Recommendations
- Critical Data Needs :
- Collaborative Opportunities :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
